molecular formula C8H9BrO2S B2908894 1-Bromo-2-((methylsulfonyl)methyl)benzene CAS No. 25195-52-2

1-Bromo-2-((methylsulfonyl)methyl)benzene

Cat. No.: B2908894
CAS No.: 25195-52-2
M. Wt: 249.12
InChI Key: BULUABWJXGYTEX-UHFFFAOYSA-N
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Description

1-Bromo-2-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-((methylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-((methylsulfonyl)methyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of 1-Bromo-2-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methylsulfonyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-((methylsulfonyl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

1-bromo-2-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULUABWJXGYTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948049
Record name 1-Bromo-2-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25195-52-2
Record name 1-Bromo-2-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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